N-(3-Tert-butoxy-4-cyclopropoxypyridin-2-YL)methanesulfonamide
Description
N-(3-Tert-butoxy-4-cyclopropoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C13H20N2O4S and a molecular weight of 300.377 g/mol . This compound is known for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
Molecular Formula |
C13H20N2O4S |
|---|---|
Molecular Weight |
300.38 g/mol |
IUPAC Name |
N-[4-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C13H20N2O4S/c1-13(2,3)19-11-10(18-9-5-6-9)7-8-14-12(11)15-20(4,16)17/h7-9H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
HBQNQVOBSFNTHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CN=C1NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Tert-butoxy-4-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves multiple steps. One common method includes the reaction of 3-tert-butoxy-4-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Tert-butoxy-4-cyclopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(3-Tert-butoxy-4-cyclopropoxypyridin-2-YL)methanesulfonamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug development for targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Tert-butoxy-4-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation, where the compound binds to a different site on the enzyme or receptor, causing a conformational change that affects its activity .
Comparison with Similar Compounds
Similar Compounds
N-(3-Tert-butoxy-3-oxopropyl)glycine: Similar in structure but with different functional groups.
N-(3-Tert-butoxy-4-cyclopropoxypyridin-2-YL)carboxamide: Similar core structure but with a carboxamide group instead of a methanesulfonamide group.
Uniqueness
N-(3-Tert-butoxy-4-cyclopropoxypyridin-2-YL)methanesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methanesulfonamide group allows for unique interactions with molecular targets, distinguishing it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
